(4-Methylcyclohexyl) 2-phenylacetate
Description
(4-Methylcyclohexyl) 2-phenylacetate is an ester derivative of phenylacetic acid, characterized by a 4-methylcyclohexyl group attached to the ester oxygen. Phenylacetate esters are critical intermediates in drug development, particularly for antibacterials and anticancers, due to their versatility in functionalization and metabolic stability .
Properties
CAS No. |
5421-24-9 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C15H20O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
InChI Key |
MIBZRIPDDIEEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-phenylacetate typically involves the esterification reaction between (4-Methylcyclohexanol) and phenylacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of a continuous flow reactor also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylacetic acid and (4-Methylcyclohexyl) carboxylic acid.
Reduction: (4-Methylcyclohexyl) 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4-Methylcyclohexyl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl) 2-phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of (4-Methylcyclohexanol) and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s interaction with molecular targets and pathways is still under investigation, but it is believed to involve interactions with olfactory receptors due to its aromatic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phenylacetate Derivatives
Key Observations from Comparative Analysis
- Lipophilicity and Bioavailability : Cyclohexyl-containing derivatives (e.g., Methyl 2-(4-phenylcyclohexylidene)acetate and Methyl 2-cyclohexyl-2-hydroxy-phenylacetate ) exhibit increased lipophilicity compared to alkyl esters like ethyl or propenyl variants. This property aligns with enhanced tissue penetration, as demonstrated in nitrosourea compounds where cyclohexyl groups improved cerebrospinal fluid distribution .
- Reactivity and Synthetic Utility: Ethyl 2-phenylacetate demonstrates high reactivity in tandem reactions (69% yield) , whereas bulkier substituents (e.g., formylphenoxy in Methyl 2-(4-formylphenoxy)-2-phenylacetate ) may reduce reaction rates due to steric hindrance.
- In contrast, the hydroxyl group in Methyl 2-cyclohexyl-2-hydroxy-phenylacetate may facilitate metabolic conjugation, similar to hydroxylated nitrosourea metabolites .
- Applications : Most analogs serve as intermediates or building blocks, but specific substituents dictate niche uses. For example, Methyl 2-(4-phenylcyclohexylidene)acetate is prioritized in material science , while ethyl derivatives are leveraged in drug precursor synthesis .
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